molecular formula C21H20N6O2 B2992135 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 897614-35-6

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2992135
CAS No.: 897614-35-6
M. Wt: 388.431
InChI Key: YZINSVJBGIIGQO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazole ring, an indole ring, and an amide group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . Indoles are aromatic heterocyclic organic compounds that contain a two-ring structure which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, tetrazole derivatives can be synthesized using click chemistry approaches . The indole ring could potentially be derived from tryptophan or synthesized using Fischer indole synthesis, a chemical reaction that produces the indole ring from phenylhydrazine and an aldehyde or ketone.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. Tetrazoles are known to react with acids, bases, and reducing agents . The indole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, tetrazoles are generally crystalline solids that decompose upon heating .

Scientific Research Applications

Chemical Oxidation and Synthesis

  • Chemical Oxidation : Research on chemical oxidation of anticonvulsant compounds, including analysis of methyl groups' oxidation, has been conducted, showing the potential of chemical oxidizing agents in modifying chemical structures (Adolphe-Pierre et al., 1998).
  • Synthesis of Derivatives : Studies on the synthesis of complex molecules, such as indole-3-acetic acid derivatives, highlight the potential for creating novel compounds with unique properties (Bergman et al., 1995).

Antipsychotic Agents

  • Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has explored their potential as novel antipsychotic agents, demonstrating the ability to influence behavioral tests in animals without interacting with dopamine receptors, indicating a new avenue for antipsychotic drug development (Wise et al., 1987).

Cyclooxygenase-2 Inhibition

  • The synthesis and structural determination of compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have been studied for their potential as cyclooxygenase-2 inhibitors, showcasing the importance of molecular docking and bioassay studies in evaluating biological activity (Al-Hourani et al., 2016).

Molecular Wires and Anticancer Agents

  • Synthesis and evaluation of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been conducted, focusing on their redox, structural, and optoelectronic properties for potential use in electronics and sensing applications (Wang et al., 2006).
  • The development of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents highlight the process of creating and testing new compounds for their effectiveness against cancer, providing a model for the development of treatments based on chemical synthesis (Evren et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some tetrazole and indole derivatives have been studied for their antiproliferative activities against cancer cell lines .

Safety and Hazards

Tetrazoles can emit toxic nitrogen fumes when heated and can react vigorously with oxidizing agents . Proper safety measures should be taken when handling this compound.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-12-8-9-15(10-13(12)2)27-18(24-25-26-27)11-22-21(29)20(28)19-14(3)23-17-7-5-4-6-16(17)19/h4-10,23H,11H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZINSVJBGIIGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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